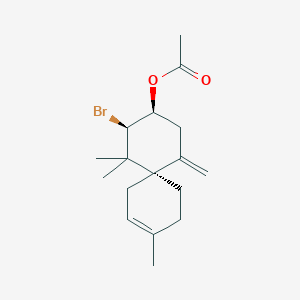
Acetyldeschloroelatol
説明
Acetyldeschloroelatol is a halogenated chamigrane-type sesquiterpene isolated from the marine sea hare Aplysia dactylomela. Its structure, identified as 2-bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate, features a spirocyclic skeleton substituted with bromine and an acetyl group but lacks chlorine, distinguishing it from its chlorinated analogs . This compound is part of a broader class of secondary metabolites produced by the sea hare as chemical defenses.
特性
分子式 |
C17H25BrO2 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
[(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate |
InChI |
InChI=1S/C17H25BrO2/c1-11-6-8-17(9-7-11)12(2)10-14(20-13(3)19)15(18)16(17,4)5/h6,14-15H,2,7-10H2,1,3-5H3/t14-,15-,17-/m0/s1 |
InChIキー |
NQXXGYWRUKNVOU-ZOBUZTSGSA-N |
異性体SMILES |
CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)OC(=O)C |
正規SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)OC(=O)C |
同義語 |
acetyldeschloroelatol |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Acetyldeschloroelatol belongs to a family of structurally related chamigranes, which vary in halogenation patterns and functional groups. Below is a detailed comparison with key analogs:
Structural and Functional Group Differences
| Compound | Halogen Substitution | Key Functional Groups | Structural Features |
|---|---|---|---|
| This compound | Bromine (1), no chlorine | Acetate, exo-methylene | Spiro[5.5]undecene skeleton |
| Acetylelatol | Bromine (1), chlorine (1) | Acetate, exo-methylene | Chlorinated analog of this compound |
| Deschloroelatol | Bromine (1), no chlorine | Hydroxyl, exo-methylene | Non-acetylated, lacks chlorine |
| Elatol | Chlorine (1) , bromine (1) | Hydroxyl, exo-methylene | Parent compound, non-acetylated |
| Nidificine | Bromine (1) | Epoxide, exo-methylene | Epoxidized chamigrane derivative |
Structure-Activity Relationships (SAR)
- Acetylation: Acetylated derivatives (e.g., this compound vs.
- Exo-methylene group : Critical for antiviral activity in deschloroelatol, suggesting that this moiety enhances interaction with viral targets .
Ecological and Pharmacological Context
- Biosynthetic Origin : All compounds derive from the sea hare Aplysia dactylomela, indicating a shared biosynthetic pathway with divergent halogenation steps .
- Ecological Role : These metabolites likely serve as chemical defenses against predators or pathogens, with structural variations fine-tuning their ecological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


